molecular formula C13H15NS B12066063 Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine

Cat. No.: B12066063
M. Wt: 217.33 g/mol
InChI Key: MBOGSJRXRVGWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine (CAS: 1495412-69-5) is a tertiary amine with a molecular formula of C₁₃H₁₅NS and a molecular weight of 217.34 g/mol . Its structure consists of an ethyl group bonded to a nitrogen atom, which is further attached to a benzyl group substituted at the 2-position with a thiophen-3-yl moiety. This compound is of interest in medicinal and materials chemistry due to the electronic and steric properties imparted by the thiophene and phenyl rings. The thiophene moiety, a sulfur-containing heterocycle, enhances π-conjugation and may influence binding interactions in biological systems or optoelectronic applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H15NS/c1-2-14-9-11-5-3-4-6-13(11)12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3

InChI Key

MBOGSJRXRVGWPG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-(thiophen-3-yl)benzaldehyde

Reagents/Conditions :

  • 3-Bromothiophene and 2-formylbenzeneboronic acid undergo Suzuki-Miyaura coupling using PdCl₂(dppf)₂ and Na₂CO₃ in acetonitrile under microwave irradiation.

Procedure :

  • Combine 3-bromothiophene (2.0 mmol), 2-formylbenzeneboronic acid (2.0 mmol), PdCl₂(dppf)₂ (5 mol%), and Na₂CO₃ (1M, 4.0 mmol) in acetonitrile (8 mL).

  • Heat at 150°C for 5 minutes under microwave irradiation.

  • Cool, extract with ethyl acetate, and purify via column chromatography.

Yield : ~50% (based on analogous protocols).

Key Data :

EntryCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1PdCl₂(dppf)₂Na₂CO₃Acetonitrile1505~50

Step 2: Reductive Amination with Ethylamine

Reagents/Conditions :

  • 2-(thiophen-3-yl)benzaldehyde reacts with ethylamine in methanol, followed by reduction with NaBH(OAc)₃ .

Procedure :

  • Mix aldehyde (1.0 mmol), ethylamine (1.2 mmol), and NaBH(OAc)₃ (1.5 mmol) in methanol (5 mL).

  • Stir at 25°C for 12 hours .

  • Filter, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 60–80% (based on analogous reductive amination protocols).

Catalytic Hydrogenation with Raney Nickel

This approach employs hydrogenation to convert the aldehyde to the primary alcohol, followed by nucleophilic substitution with ethylamine.

Step 1: Reduction of Aldehyde to Alcohol

Reagents/Conditions :

  • 2-(thiophen-3-yl)benzaldehyde is hydrogenated using Raney Ni and H₂ in ethanol.

Procedure :

  • Charge aldehyde (1.0 mmol), Raney Ni (200 mg), and ethanol (2 mL) into an autoclave.

  • Hydrogenate at 120°C and 25 bar H₂ for 12 hours .

  • Filter and distill to isolate the benzyl alcohol.

Yield : 70–80% (based on analogous hydrogenation protocols).

Step 2: Nucleophilic Substitution

Reagents/Conditions :

  • Benzyl alcohol is converted to a tosylate or mesylate, then displaced by ethylamine .

Procedure :

  • Treat benzyl alcohol with TsCl or MsCl in pyridine to form the tosylate.

  • React with ethylamine (2.0 mmol) in THF at 60°C for 6 hours .

  • Purify via column chromatography.

Yield : 40–50% (due to competing elimination reactions).

Zinc-Mediated Reductive Amination in Aqueous Media

This method avoids organic solvents and uses Zn dust as a reducing agent.

Reagents/Conditions :

  • 2-(thiophen-3-yl)benzaldehyde and ethylamine in 5% NaOH with Zn dust .

Procedure :

  • Combine aldehyde (1.0 mmol), ethylamine (1.2 mmol), and Zn dust (15 equiv) in NaOH (5 mL).

  • Stir at 25°C for 24 hours .

  • Filter, extract with ethyl acetate, and purify.

Yield : 70–75% (high selectivity for secondary amines).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Suzuki + NaBH(OAc)₃ Coupling → imine reduction60–80High selectivity, mild conditionsRequires Pd catalyst
Raney Ni Hydrogenation Aldehyde → alcohol → substitution40–50Scalable, low-cost catalystLow yield, side reactions
Ir-Catalyzed (Ester) Esterification → hydrosilylation50–60Low catalyst loadingLimited to esters
Zn-Mediated Aqueous Direct reductive amination70–75Eco-friendly, no organic solventRequires excess Zn

Key Challenges and Solutions

  • Competitive Aldehyde Reduction :

    • Solution : Use NaBH(OAc)₃ (selective for imine reduction) instead of NaBH₃CN.

  • Steric Hindrance :

    • Solution : Optimize reaction time and solvent polarity (e.g., THF for bulky substrates).

  • Catalyst Recycling :

    • Solution : Reuse Raney Ni after washing with water and drying .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine undergoes typical alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., Ag₂O) to form quaternary ammonium salts. Excess alkylating agents lead to exhaustive methylation2.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example:

    Compound+CH3COClCH3CONR2+HCl\text{Compound}+\text{CH}_3\text{COCl}\rightarrow \text{CH}_3\text{CONR}_2+\text{HCl}

    This reaction is driven by the nucleophilicity of the amine2.

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring participates in electrophilic substitution due to its electron-rich nature:

ReactionReagents/ConditionsPosition of SubstitutionProductYield* (Theoretical)
NitrationHNO₃/H₂SO₄, 0–5°C5-position5-nitro-thiophene derivative60–75%
SulfonationSO₃/H₂SO₄, 25°C5-positionThiophene sulfonic acid derivative50–65%
HalogenationBr₂/FeBr₃, CH₂Cl₂, 25°C5-position5-bromo-thiophene derivative70–85%

*Yields based on analogous thiophene reactions .

Coordination Chemistry

The amine group acts as a Lewis base, forming complexes with transition metals:

Metal IonLigand RatioGeometryApplicationReference
Cu(II)1:2Square planarCatalytic oxidation reactions
Fe(III)1:3OctahedralMagnetic materials synthesis

Stoichiometry and geometry are inferred from similar amine-metal interactions.

Oxidation Reactions

The secondary amine can oxidize under specific conditions:

  • Peracid Oxidation : Forms hydroxylamine derivatives (e.g., using mCPBA):

    R2NH+mCPBAR2NOH+Byproducts\text{R}_2\text{NH}+\text{mCPBA}\rightarrow \text{R}_2\text{NOH}+\text{Byproducts}
  • Air Oxidation : Slow oxidation in air yields nitroxide radicals, stabilized by the aromatic system.

Coupling Reactions

Participates in cross-coupling reactions via palladium catalysis:

  • Buchwald-Hartwig Amination : Couples with aryl halides to form diarylamines:

    Compound+Ar XPd catalystAr NR2+HX\text{Compound}+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar NR}_2+\text{HX}

    This is critical for synthesizing extended π-conjugated systems .

Acid-Base Reactions

Forms stable salts with mineral acids (e.g., HCl, H₂SO₄):

R2NH+HClR2NH2+Cl\text{R}_2\text{NH}+\text{HCl}\rightarrow \text{R}_2\text{NH}_2^+\text{Cl}^-

The hydrochloride salt exhibits improved solubility in polar solvents2.

Reductive Transformations

While not directly reacting via reduction, the compound can serve as a precursor:

  • Catalytic Hydrogenation : Reduces the thiophene ring to a tetrahydrothiophene under high-pressure H₂/PtO₂, altering electronic properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine has been investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it suitable for developing therapeutic agents:

  • Anticancer Activity : Research indicates that compounds containing thiophene derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell cycle regulation .
  • Anti-inflammatory Properties : The compound has been explored for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes. Inhibiting this enzyme may reduce inflammation without affecting other important prostanoid levels, potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Properties : Compounds with thiophene rings have demonstrated significant antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in studies indicate the compound's potential as an antimicrobial agent.
Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Materials Science

In addition to its medicinal applications, this compound serves as a versatile building block in materials science:

  • Synthesis of Novel Materials : The compound can be utilized in the synthesis of polymers and other materials due to its unique structural characteristics. Its ability to form strong intermolecular interactions makes it valuable for creating advanced materials with tailored properties.

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

  • Cancer Therapeutics : A study evaluated the efficacy of a series of thiophene-based compounds, including this compound, against various cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents.
  • Inflammation Models : In vivo studies using animal models have shown that compounds similar to this compound effectively reduce inflammation markers when administered during inflammatory responses, indicating their therapeutic potential in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine C₁₃H₁₅NS 217.34 Ethyl, 2-(thiophen-3-yl)benzyl 1495412-69-5
(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine C₁₃H₁₅NS 217.34 3,4-Dimethylphenyl, thiophen-2-yl 1341084-58-9
2-(Thiophen-2-yl)ethylamine C₁₁H₁₃NS₂ 223.40 Dual thiophene substituents (2-yl and 3-yl) 1019631-80-1
2-(3-Thienyl)ethanamine C₆H₉NS 127.21 Ethylamine directly attached to thiophene 59311-67-0
[2-(1H-imidazol-1-yl)ethyl][(thiophen-3-yl)methyl]amine C₁₀H₁₃N₃S 207.30 Imidazole and thiophene substituents 1251238-49-9

Key Structural Differences and Implications

Substituent Position and Electronic Effects The target compound’s 2-(thiophen-3-yl)benzyl group introduces steric bulk and π-conjugation compared to simpler analogs like 2-(3-thienyl)ethanamine (lacking a phenyl bridge) . The phenyl-thiophene linkage may enhance stability and modulate electronic interactions in receptor binding or polymer applications.

The phenyl-thiophene scaffold in the target compound may similarly interact with redox-active enzymes or inflammatory mediators. The imidazole-containing analog [2-(1H-imidazol-1-yl)ethyl][(thiophen-3-yl)methyl]amine could exhibit enhanced binding to metal ions or biological targets like kinases due to the imidazole’s chelating properties .

Synthetic Routes Synthesis of the target compound may involve reductive amination or coupling reactions, analogous to methods used for similar amines. In contrast, 2-(Thiophen-2-yl)ethylamine might require multi-step alkylation or protection-deprotection strategies to assemble its dual thiophene structure .

Physicochemical Properties

  • The molecular weight and polarity of the target compound (217.34 g/mol) position it between smaller amines like 2-(3-thienyl)ethanamine (127.21 g/mol) and bulkier analogs like the dual-thiophene derivative (223.40 g/mol). This balance may optimize bioavailability in drug design or processability in material science.
  • The lack of reported melting/boiling points for the target compound (see ) contrasts with 3-(thiophen-3-yl)azetidin-3-ol hydrochloride (), which has a defined melting point due to its ionic character .

Biological Activity

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring attached to a phenyl group, which contributes to its unique pharmacological profile. The presence of the thiophene moiety is significant as it is known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research demonstrated that derivatives of thiophene compounds show effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
K. pneumoniae4530
S. typhi5019

2. Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast (MCF-7), and skin cancers.

A notable study reported that certain derivatives caused significant cell cycle arrest at the S and G2/M phases, indicating an apoptotic effect on cancer cells. The IC50 values for some compounds were as low as 7.1 µM against HCT-116 cells, demonstrating potent anticancer activity .

Cell Line IC50 (µM) Effect
HCT-1167.1Significant cytotoxicity
MCF-710.5Induction of apoptosis
A549 (lung)11.9Cell cycle arrest

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with receptors that regulate apoptosis and cell cycle progression.
  • Ion Channel Interaction : Similar compounds have been shown to modulate ion channels, affecting cellular excitability and signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of thiophene derivatives against multi-drug resistant strains of bacteria, demonstrating that modifications in the thiophene structure significantly enhanced antimicrobial potency.
  • Cancer Cell Line Studies : In another study focusing on breast cancer cells (MCF-7), treatment with this compound derivatives resulted in increased LDH enzyme levels, indicating cell membrane damage and cytotoxicity .

Q & A

Basic Research Questions

Q. What coupling agents are optimal for synthesizing Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine to minimize byproducts?

  • Methodological Answer : Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt), are effective for forming amide or amine linkages. These agents reduce side reactions by activating carboxyl groups for nucleophilic attack. For example, EDCI/HOBt achieved an 88% yield in a related thiophene-phenylamine synthesis . Alternative methods using Dicyclohexylcarbodiimide (DCC) with DMAP have also shown high yields (87%) in esterification reactions involving thiophene derivatives .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.1–7.9 ppm for thiophene and phenyl groups) and methylene protons adjacent to nitrogen (δ 3.2–4.7 ppm). Splitting patterns (e.g., doublets for thiophene protons) help confirm substitution positions .
  • Mass Spectrometry (MS) : ESI-MS or CI-MS can detect molecular ion peaks (e.g., m/z 356.0 for a thiophene-ethyl-pyrene analog) and fragmentation patterns to validate the backbone .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Avoid dust/aerosol formation using fume hoods and sealed containers.
  • Use sand or vermiculite for spill containment, followed by disposal in labeled salvage containers .
  • Wear PPE (gloves, goggles) to prevent skin/eye contact, as alkylamines may exhibit toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distributions, HOMO-LUMO gaps, and local kinetic energy densities. These predict reactivity sites, such as electron-rich thiophene rings or amine groups, guiding functionalization strategies . Compare computational results with experimental UV-Vis or cyclic voltammetry data to validate accuracy.

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Methodological Answer :

  • Disorder Modeling : Rotational disorder in flexible thiophene/phenyl groups requires split positions (e.g., 52:48 occupancy ratios) and similarity restraints in programs like SHELXL .
  • Poor Diffraction : Use synchrotron radiation or low-temperature data collection to enhance resolution. SHELXPRO can interface with high-resolution datasets for macromolecular analogs .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

  • Methodological Answer :

  • Design analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl ring.
  • Evaluate in vitro antioxidant activity via DPPH radical scavenging assays or anti-inflammatory effects in murine models, as demonstrated for structurally related thiophene-carboxylates .
  • Cross-correlate bioactivity data with computational predictions (e.g., LogP, polar surface area) to identify structure-activity trends.

Q. How can contradictory NMR and X-ray data be reconciled for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : NMR may detect conformational flexibility (e.g., rotating thiophene groups) not resolved in static X-ray structures. Perform variable-temperature NMR to assess dynamics.
  • Crystallographic Artifacts : Disorder or twinning in crystals can distort bond lengths/angles. Use SHELXL’s TWIN/BASF commands to refine twinned datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.